molecular formula C14H14OS B8076102 4-[(4-Methylphenyl)methoxy]benzenethiol

4-[(4-Methylphenyl)methoxy]benzenethiol

Cat. No.: B8076102
M. Wt: 230.33 g/mol
InChI Key: VFDPEFSRJHLARW-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a (4-methylphenyl)methoxy substituent. The compound combines a thiol (-SH) group with an electron-donating (4-methylphenyl)methoxy moiety, which influences its electronic and steric properties.

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(16)9-7-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDPEFSRJHLARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[(4-Methylphenyl)methoxy]benzenethiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(4-Methylphenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • 4-Methoxybenzenethiol (35h): This analog replaces the (4-methylphenyl)methoxy group with a methoxy (-OMe) substituent. It has been used in porphyrin thioether synthesis via nucleophilic aromatic substitution .
  • Its synthesis involves microwave-assisted condensation of 4-methoxybenzaldehyde and o-aminothiophenol, yielding a high-melting (393 K) crystalline product. The benzothiazole ring system enhances rigidity and conjugation, making it suitable for optoelectronic applications .
  • Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate : This compound features a sulfide (-S-) linkage instead of a thiol (-SH). Sulfides are less acidic and less reactive than thiols but exhibit stability in oxidative conditions. The (4-methylphenyl) group here contributes to steric bulk, which may influence binding in coordination chemistry .

Physicochemical Properties

  • Sulfides (e.g., Ethyl 4-[(4-methylphenyl)sulfanyl]-pyrimidine): Generally moderate melting points influenced by aryl substituents .
  • Reactivity :

    • Thiols (-SH) exhibit higher nucleophilicity and acidity (pKa ~6–10) compared to sulfides (-S-) or sulfonamides. The (4-methylphenyl)methoxy group in the target compound may lower acidity slightly due to electron-donating effects.
    • Benzothiazoles are stabilized by aromatic conjugation, reducing reactivity toward electrophiles but enhancing fluorescence properties .

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